molecular formula C10H17NO3 B13037947 Ethyl 4-carbamoylcyclohexanecarboxylate

Ethyl 4-carbamoylcyclohexanecarboxylate

Cat. No.: B13037947
M. Wt: 199.25 g/mol
InChI Key: GEVPGISNKLOEDQ-UHFFFAOYSA-N
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Description

Ethyl 4-carbamoylcyclohexanecarboxylate is an organic compound with the molecular formula C10H17NO3 It is a derivative of cyclohexane, featuring both an ester and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-carbamoylcyclohexanecarboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 4-oxocyclohexanecarboxylate with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of specialized equipment to maintain the necessary temperature and pressure conditions. The purity of the final product is ensured through various purification techniques, such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-carbamoylcyclohexanecarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, amines, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 4-carbamoylcyclohexanecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-carbamoylcyclohexanecarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-oxocyclohexanecarboxylate
  • Ethyl 2-oxocyclohexanecarboxylate
  • Ethyl 4-aminocyclohexanecarboxylate

Uniqueness

Ethyl 4-carbamoylcyclohexanecarboxylate is unique due to the presence of both an ester and a carbamoyl group, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

ethyl 4-carbamoylcyclohexane-1-carboxylate

InChI

InChI=1S/C10H17NO3/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h7-8H,2-6H2,1H3,(H2,11,12)

InChI Key

GEVPGISNKLOEDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CC1)C(=O)N

Origin of Product

United States

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